molecular formula C6H7NO3S B3048736 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1803610-44-7

2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B3048736
CAS RN: 1803610-44-7
M. Wt: 173.19
InChI Key: YIVPVTFGZULOPO-UHFFFAOYSA-N
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Description

Compounds like “2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid” belong to a class of organic compounds known as thiazoles, which are heterocycles with a sulfur atom and a nitrogen atom in a five-membered ring . They are often used in pharmaceuticals and synthetic chemistry .


Molecular Structure Analysis

Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The exact molecular structure of “this compound” would depend on the specific arrangement and bonding of its atoms .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on its exact structure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is relatively expensive compared to other compounds, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity for thiamine-dependent enzymes. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism.

Scientific Research Applications

2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid has been extensively studied for its potential applications in various fields of science. In biochemistry, this compound has been shown to inhibit the activity of thiamine-dependent enzymes, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which play a crucial role in energy metabolism. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer and diabetes.

properties

IUPAC Name

2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2-3,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVPVTFGZULOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246670
Record name 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803610-44-7
Record name 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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